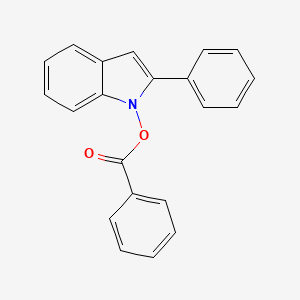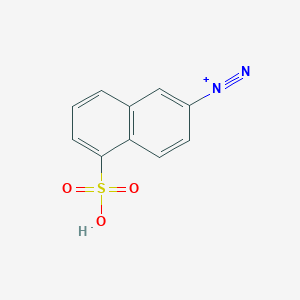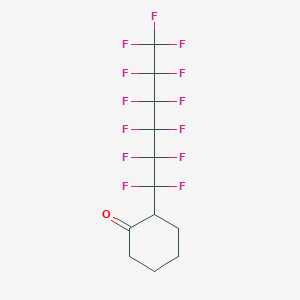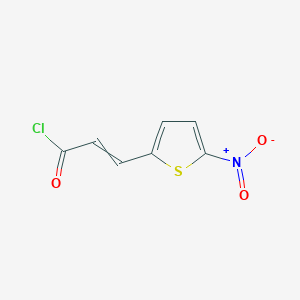
Methyl N-(trichloroethenyl)benzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(trichloroethenyl)benzenecarboximidate is an organic compound with the molecular formula C10H8Cl3NO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the imidic acid group is replaced by a trichloroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(trichloroethenyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with trichloroethylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{C}(=NH)\text{OCH}_3 + \text{CCl}_2\text{CHCl} \rightarrow \text{C}_6\text{H}_5\text{C}(=N\text{CCl}_2\text{CHCl})\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl N-(trichloroethenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethenyl group to less chlorinated derivatives.
Substitution: The trichloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce partially dechlorinated compounds.
科学的研究の応用
Methyl N-(trichloroethenyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl N-(trichloroethenyl)benzenecarboximidate involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The trichloroethenyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the modification of biomolecules and the alteration of cellular pathways.
類似化合物との比較
Similar Compounds
Methyl benzenecarboximidate: A simpler derivative without the trichloroethenyl group.
Ethyl benzenecarboximidate: Similar structure with an ethyl group instead of a methyl group.
Benzyl benzenecarboximidate: Contains a benzyl group in place of the methyl group.
Uniqueness
Methyl N-(trichloroethenyl)benzenecarboximidate is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This group enhances the compound’s electrophilic nature, making it a valuable reagent in various chemical transformations.
特性
CAS番号 |
57806-90-3 |
|---|---|
分子式 |
C10H8Cl3NO |
分子量 |
264.5 g/mol |
IUPAC名 |
methyl N-(1,2,2-trichloroethenyl)benzenecarboximidate |
InChI |
InChI=1S/C10H8Cl3NO/c1-15-10(14-9(13)8(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
NKZHGQNNHNIDDA-UHFFFAOYSA-N |
正規SMILES |
COC(=NC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)




![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)



![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)

